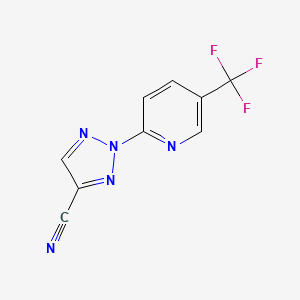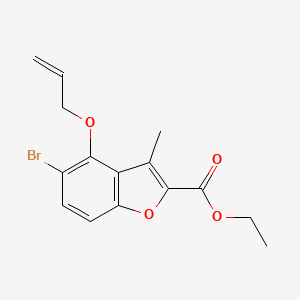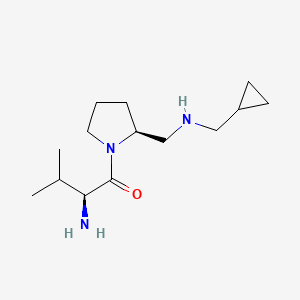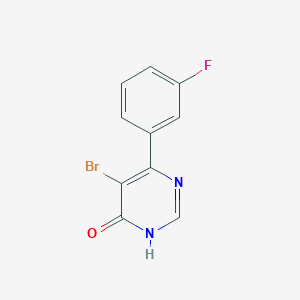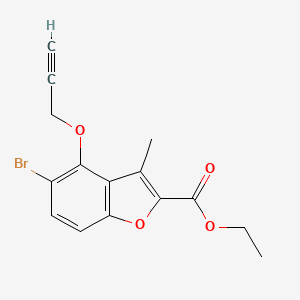
Ethyl 5-bromo-3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-bromo-3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate is a synthetic organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a bromine atom, a methyl group, and a prop-2-yn-1-yloxy group attached to the benzofuran core. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of Ethyl 5-bromo-3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-hydroxybenzaldehyde, propargyl bromide, and ethyl acetoacetate.
Formation of Benzofuran Core: The initial step involves the formation of the benzofuran core through a cyclization reaction. This is achieved by reacting 5-bromo-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as potassium carbonate.
Introduction of Prop-2-yn-1-yloxy Group: The next step involves the introduction of the prop-2-yn-1-yloxy group. This is typically done by reacting the intermediate benzofuran compound with propargyl bromide in the presence of a base such as sodium hydride.
Final Product Formation: The final step involves the esterification of the carboxylic acid group to form the ethyl ester. This is achieved by reacting the intermediate compound with ethanol in the presence of an acid catalyst such as sulfuric acid.
Análisis De Reacciones Químicas
Ethyl 5-bromo-3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and sodium methoxide.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Coupling Reactions: The prop-2-yn-1-yloxy group can participate in coupling reactions such as Sonogashira coupling to form carbon-carbon bonds. Common reagents for these reactions include palladium catalysts and copper iodide.
Aplicaciones Científicas De Investigación
Ethyl 5-bromo-3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological pathways and enzyme interactions. Its ability to undergo various chemical reactions makes it a valuable tool in biochemical research.
Medicine: The compound is investigated for its potential therapeutic properties. It is used in the development of new drugs and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of Ethyl 5-bromo-3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and functional groups. The bromine atom and prop-2-yn-1-yloxy group play a crucial role in its binding affinity and specificity towards target molecules. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects on biological systems.
Comparación Con Compuestos Similares
Ethyl 5-bromo-3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-bromo-3-methylbenzofuran-2-carboxylate: This compound lacks the prop-2-yn-1-yloxy group, making it less reactive in certain chemical reactions.
Ethyl 5-bromo-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate: This compound lacks the methyl group, which can affect its chemical properties and reactivity.
Ethyl 3-methyl-4-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate: This compound lacks the bromine atom, making it less suitable for nucleophilic substitution reactions.
The presence of the bromine atom, methyl group, and prop-2-yn-1-yloxy group in this compound makes it unique and versatile for various scientific research applications.
Propiedades
Fórmula molecular |
C15H13BrO4 |
|---|---|
Peso molecular |
337.16 g/mol |
Nombre IUPAC |
ethyl 5-bromo-3-methyl-4-prop-2-ynoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C15H13BrO4/c1-4-8-19-14-10(16)6-7-11-12(14)9(3)13(20-11)15(17)18-5-2/h1,6-7H,5,8H2,2-3H3 |
Clave InChI |
KTDTVHHCJSUVQL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2OCC#C)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


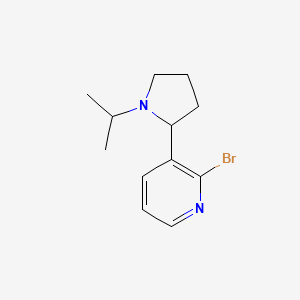
![Ethyl 4-((3-methoxyphenyl)amino)pyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B15057809.png)
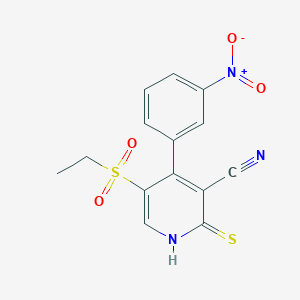
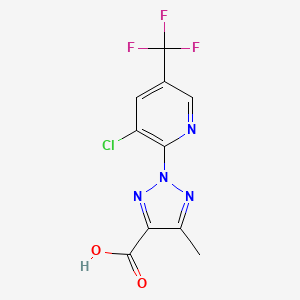
![2-(4-Methoxyphenyl)-8,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B15057829.png)
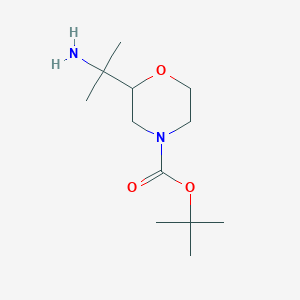
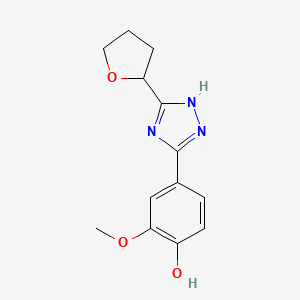
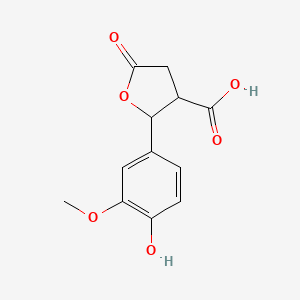
![3,8-Diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B15057855.png)

